Home > Products > Building Blocks P591 > 3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride
3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride - 1220038-99-2

3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride

Catalog Number: EVT-1817721
CAS Number: 1220038-99-2
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Doxazosin mesylate

Compound Description: Doxazosin mesylate (1) is an antihypertensive drug used for treating urinary outflow obstruction and obstructive and irrigative symptoms associated with benign prostate hyperplasia (BPH). It is structurally similar to Prazosin hydrochloride and Terazosin hydrochloride, which are primarily used for treating high blood pressure. []

Relevance: Doxazosin mesylate contains an N-acylalkylenediamine moiety, which is a key intermediate in its synthesis. N-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine (2) is an important intermediate used to prepare Doxazosin. [] This intermediate features a piperazine ring directly attached to a carbonyl group, a structural feature also present in 3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride, making these compounds structurally related.

N-(trans-3-hydroxy-1,2,3,4-tetrahydro-2-naphthyl)-N-(3-oxo-3-phenyl-2-methylpropyl)-piperazine hydrochloride (P11)

Compound Description: Compound P11 exhibits antiarrhythmic activity in various experimental models, demonstrating beta-adrenoblocking and membrane-stabilizing effects. It effectively inhibits arrhythmias induced by chloroform-adrenaline and BaCl2. []

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl)amino]cyclohexyl}benzoate hydrochloride (SAR150640)

Compound Description: SAR150640, along with its major metabolite 4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl) amino] phenoxy}propyl)amino]cyclohexyl}benzoic acid (SSR500400), acts as a potent and selective β3-adrenoceptor agonist. It has potential therapeutic use in preterm labor due to its ability to inhibit myometrial contractions. []

1-(4-amino-2-methylpyrimidin-5-yl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride (ACNU)

Compound Description: ACNU is a water-soluble nitrosourea derivative with potent antitumor activity against leukemia L-1210. It exhibits significant cytotoxicity and has been explored for its potential in cancer treatment. [, , ]

(2S,3R)-2-amino-4-[N-benzyl-4-R-benzenesulfonamido]-3-hydroxy-1- phenylbutane hydrochlorides (6)

Compound Description: These hydroxyethylsulfonamide derivatives were synthesized from (2S,3S)-Boc-phenylalanine epoxide and showed antimycobacterial activity against M. tuberculosis. Their activity was found to be dependent on the presence of a free amino group at C2 and the sulfonamide moiety. []

(2R,3S)-2-Amino-3-hydroxy-3-(pyridin-4-yl)-propanoic acid

Compound Description: This chiral β-hydroxy-α-amino acid serves as a key intermediate in synthesizing the API (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, a developmental drug candidate. Its production relies on the aldol addition of glycine and pyridine 4-carboxaldehyde catalyzed by d-threonine aldolase enzymes. []

4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride)

Compound Description: 14C-batanopride (8) is a radiolabeled benzamide derivative synthesized through a seven-step sequence. It was developed and characterized for use in pharmacological and metabolic studies. []

R-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride (EAB-318)

Compound Description: EAB-318, a novel N-methyl-D-aspartate (NMDA) antagonist, exhibits potent neuroprotective properties. It inhibits NMDA receptors and, additionally, blocks α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This combined blockade enables EAB-318 to protect neurons from ischemia-induced cell death. []

4-(6-Aminopurin-9H-9-yl)-3(R)-hydroxy-2(R)-aminobutyric acid

Compound Description: This compound is a "reversed nucleoside" analogue, synthesized through a multi-step process involving the reaction of protected ribofuranose derivatives with adenine and subsequent modifications. It was developed for evaluation of its biological activities. []

4-hydrazino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one (N4-amino-5-azacytidine) (2)

Compound Description: This compound is an N4-amino derivative of 5-azacytidine. It undergoes rapid rearrangement to the isomeric 5-ribosylureidotriazole (6). It exhibits no significant antibacterial or cytostatic activity. []

4-hydroxylamino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one (N4-hydroxy-5-azacytidine) (3)

Compound Description: Compound 3 is an N4-hydroxy derivative of 5-azacytidine, synthesized by reacting methoxyribosyltriazinone (4) with hydroxylamine in methanol. It further reacts with excess hydroxylamine to yield 1-cyano-1-hydroxy-5-β-D-ribofuranosylisobiuret (19). It does not display significant antibacterial or cytostatic activity. []

1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-hydroxy-2-imidazolidinone (M-D)

Compound Description: M-D is a major urinary metabolite of ACNU, a water-soluble antitumor nitrosourea. It is an imidazolidinone compound and represents a new type of metabolite not previously reported in studies of other chloroethylnitrosourea derivatives. [, ]

Properties

CAS Number

1220038-99-2

Product Name

3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride

IUPAC Name

3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

InChI

InChI=1S/C8H16N2O2.ClH/c9-4-1-8(12)10-5-2-7(11)3-6-10;/h7,11H,1-6,9H2;1H

InChI Key

PLIHQUGMYMPWMC-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C(=O)CCN.Cl

Canonical SMILES

C1CN(CCC1O)C(=O)CCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.